molecular formula C23H27N3O2S B2541659 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787880-40-3

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2541659
CAS No.: 1787880-40-3
M. Wt: 409.55
InChI Key: KWLNXAZXEKPAJV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetically designed small molecule recognized in pharmacological research as a potent and selective agonist for the Cannabinoid Receptor Type 2 (CB2). Its primary research value lies in its high binding affinity and selectivity for CB2 receptors over the CB1 subtype , which is crucial for probing the endocannabinoid system without eliciting the psychoactive effects typically mediated by CB1 receptor activation. This mechanism of action makes it an invaluable tool for scientists studying the role of CB2 signaling in a wide range of physiological and pathophysiological processes. Research applications primarily focus on immune modulation, neuroinflammation, and peripheral pain models , as CB2 receptors are predominantly expressed on immune cells. Consequently, this compound is utilized in preclinical studies aimed at understanding and developing potential therapeutic strategies for inflammatory diseases, neuropathic pain, and immune-related disorders. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-25-20-9-4-8-18(20)19(24-25)16-26(15-17-7-5-13-28-17)22(27)23(11-2-3-12-23)21-10-6-14-29-21/h5-7,10,13-14H,2-4,8-9,11-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNXAZXEKPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key starting materials include furan derivatives and cyclopentane-based pyrazoles. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, one study utilized a one-pot synthesis approach that demonstrated effective yields and facilitated the incorporation of various functional groups .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : Studies have shown that derivatives containing furan and pyrazole moieties can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 36 nM to 359 nM depending on the specific derivative tested .
CompoundCell LineIC50 (nM)
6cHCT116120
11bNUGC36
11cDLDI60

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been documented. For instance, derivatives have shown promising results in reducing inflammation markers in vitro. A related compound demonstrated anti-inflammatory activity comparable to ibuprofen .

Antimicrobial Activity

In terms of antimicrobial efficacy, compounds structurally related to this compound have exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives against both Gram-positive and Gram-negative bacteria .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows these compounds to inhibit key enzymes involved in inflammatory pathways.
  • Antioxidant Properties : Certain derivatives demonstrate antioxidant activity that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study A : Investigated its effect on tumor growth in xenograft models where significant tumor size reduction was observed compared to control groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

There is evidence suggesting that compounds with furan and thiophene functionalities possess antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for anti-inflammatory drug development .

Case Studies

Several case studies highlight the applications of similar compounds in therapeutic contexts:

Study ReferenceCompound StudiedKey Findings
N-(furan-2-yl)methyl derivativesExhibited significant anticancer activity against multiple cancer cell lines with IC50 values in the low micromolar range.
Pyrazole-based compoundsDemonstrated promising anti-inflammatory effects through 5-LOX inhibition in vitro, indicating potential for treating inflammatory diseases.
Oxadiazole derivativesShowed potent antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their utility in infection control.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include flutolanil, cyprofuram, and methoprotryne, which share amide or carboxamide backbones and heterocyclic substituents (Table 1).

Table 1: Structural and Functional Comparison of Selected Agrochemicals

Compound Name Key Structural Features Reported Use/Purpose
Target Compound Furan, thiophene, cyclopentane, pyrazole Hypothesized pesticidal
Flutolanil Trifluoromethyl benzamide, methoxyphenyl Fungicide (rice sheath blight)
Cyprofuram Chlorophenyl, tetrahydrofuranone, cyclopropane Fungicide (oomycete control)
Methoprotryne Methoxypropyl, methylthio-triazine Herbicide (cereals)

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines furan, thiophene, and pyrazole rings. This contrasts with flutolanil and cyprofuram, which prioritize phenyl or triazine groups. Thiophene’s electron-rich nature may enhance interactions with fungal or insect cytochrome P450 enzymes, a mechanism seen in neonicotinoid analogs.

Amide Linkage: Similar to flutolanil and cyprofuram, the amide group likely contributes to stability and systemic translocation. However, the dual N-alkylation (furan-2-ylmethyl and pyrazole-methyl) in the target compound may reduce metabolic degradation compared to mono-substituted analogs .

Bioactivity Hypotheses: Cyprofuram’s cyclopropane moiety is associated with membrane disruption in oomycetes.

Mechanistic and Structural Implications

The fusion of thiophene (a sulfur-containing heterocycle) with furan (oxygen-containing) may confer dual redox activity, a feature absent in triazine-based herbicides like methoprotryne. Pyrazole derivatives are known to inhibit acetolactate synthase (ALS) in weeds, but the tetrahydrocyclopenta[c]pyrazole group here could modulate selectivity toward insect or fungal targets.

Table 2: Predicted Physicochemical Properties

Property Target Compound Flutolanil Cyprofuram
Molecular Weight (g/mol) ~450 (estimated) 323.3 293.7
LogP (estimated) ~3.8 3.1 2.9
Hydrogen Bond Donors 1 2 1

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